molecular formula C10H13ClN2O B180292 2-Chloro-N-isobutylisonicotinamide CAS No. 131418-16-1

2-Chloro-N-isobutylisonicotinamide

Cat. No. B180292
M. Wt: 212.67 g/mol
InChI Key: KQNNEIJNGSZQHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-isobutylisonicotinamide (INCB024360) is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the enzyme IDO1 (indoleamine 2,3-dioxygenase 1), which plays a crucial role in the regulation of the immune system.

Mechanism Of Action

IDO1 is an enzyme that is involved in the metabolism of tryptophan, an essential amino acid. The inhibition of IDO1 by 2-Chloro-N-isobutylisonicotinamide leads to the accumulation of tryptophan and the production of kynurenine, which has immunosuppressive effects. This results in the activation of the immune system and the suppression of tumor growth.

Biochemical And Physiological Effects

2-Chloro-N-isobutylisonicotinamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, it has been shown to increase the production of interferon-gamma, which is an important cytokine in the immune response.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Chloro-N-isobutylisonicotinamide in lab experiments is its potency and selectivity. It has been shown to be a potent and selective inhibitor of IDO1, which makes it an ideal tool for studying the role of IDO1 in disease. However, one of the limitations of using 2-Chloro-N-isobutylisonicotinamide is its stability. It is prone to degradation in aqueous solutions, which can affect its activity.

Future Directions

There are several future directions for the study of 2-Chloro-N-isobutylisonicotinamide. One direction is the development of new analogs with improved stability and activity. Another direction is the investigation of the combination of 2-Chloro-N-isobutylisonicotinamide with other therapies, such as chemotherapy and immunotherapy, to improve their efficacy. Finally, the study of the role of IDO1 in other diseases, such as autoimmune diseases and infectious diseases, could lead to the development of new therapies.

Synthesis Methods

The synthesis of 2-Chloro-N-isobutylisonicotinamide involves the reaction of isobutyl isonicotinate with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-chloroaniline to give the final product. The synthesis has been reported in several research papers and can be carried out in a laboratory setting.

Scientific Research Applications

2-Chloro-N-isobutylisonicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and immunomodulatory effects. The inhibition of IDO1 by 2-Chloro-N-isobutylisonicotinamide leads to the suppression of T-cell suppression and the activation of the immune system, which can be beneficial in the treatment of cancer and other diseases.

properties

IUPAC Name

2-chloro-N-(2-methylpropyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-7(2)6-13-10(14)8-3-4-12-9(11)5-8/h3-5,7H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNNEIJNGSZQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-isobutylisonicotinamide

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